trans-3-Methoxy-1-propenylboronic acid pinacol ester
Overview
Description
Trans-3-Methoxy-1-propenylboronic acid pinacol ester is a chemical compound used in organic synthesis. It is notable for its applications in palladium-catalyzed cross-coupling reactions.
Synthesis Analysis
The synthesis of 1-alkenylboronic acid pinacol esters, including trans-3-Methoxy-1-propenylboronic acid pinacol ester, can be achieved through palladium-catalyzed cross-coupling reactions. A notable method involves the reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates in the presence of KOPh and PdCl2(PPh3)2-2Ph3P. This approach has been applied in the one-pot synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence (Takagi et al., 2002).
Molecular Structure Analysis
The molecular structure of trans-3-Methoxy-1-propenylboronic acid pinacol ester is characterized by its boronic ester group. This structure is crucial for its reactivity and its role in cross-coupling reactions. Theoretical calculations have shown that certain boronic esters undergo out-of-plane distortion in their excited states, which could be relevant for understanding the reactivity of trans-3-Methoxy-1-propenylboronic acid pinacol ester (Shoji et al., 2017).
Chemical Reactions and Properties
Trans-3-Methoxy-1-propenylboronic acid pinacol ester is used in various chemical reactions, primarily in palladium-catalyzed cross-coupling reactions. It is known for its ability to undergo allylic arylation and borylation reactions. The compound has also been involved in studies exploring its phosphorescence properties in the solid state at room temperature (Watanabe et al., 2014).
Physical Properties Analysis
The physical properties of trans-3-Methoxy-1-propenylboronic acid pinacol ester, like solubility and melting point, are not explicitly detailed in the available literature. However, these properties are likely influenced by its molecular structure, particularly the boronic ester group.
Chemical Properties Analysis
Chemically, trans-3-Methoxy-1-propenylboronic acid pinacol ester is reactive towards certain transition metals, notably palladium, which makes it suitable for cross-coupling reactions. It is stable under various conditions but can be sensitive to hydrolysis at physiological pH, which is a common trait among boronic esters (Achilli et al., 2013).
Scientific Research Applications
trans-3-Methoxy-1-propenylboronic acid pinacol ester is a valuable building block in organic synthesis . It has an empirical formula of C10H19BO3, a CAS Number of 165059-42-7, and a molecular weight of 198.07 .
Application
One of the applications of this compound is in the protodeboronation of pinacol boronic esters , which is a part of a formal anti-Markovnikov hydromethylation of alkenes .
Method of Application
The protodeboronation process involves the use of a radical approach. This is paired with a Matteson–CH2–homologation, which allows for the formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
These compounds are only marginally stable in water, and the kinetics of their hydrolysis is dependent on the substituents in the aromatic ring . This suggests that “trans-3-Methoxy-1-propenylboronic acid pinacol ester” could potentially have applications in these areas, although specific details are not available.
These compounds are only marginally stable in water, and the kinetics of their hydrolysis is dependent on the substituents in the aromatic ring . This suggests that “trans-3-Methoxy-1-propenylboronic acid pinacol ester” could potentially have applications in these areas, although specific details are not available.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAOFKFCKHJXRU-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Methoxy-1-propenylboronic acid pinacol ester | |
CAS RN |
165059-42-7 | |
Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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